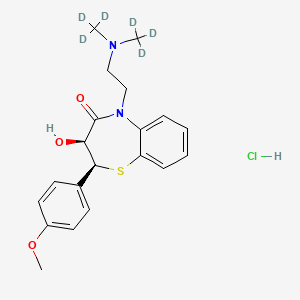
Desacetyl Diltiazem-d6 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetyldiltiazem-d6 (hydrochloride) is a deuterium-labeled derivative of Deacetyldiltiazem hydrochloride. It is primarily used as a reference standard in various scientific research applications. The compound is known for its stability and is often utilized in the study of pharmacokinetics and metabolic profiling of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyldiltiazem-d6 (hydrochloride) involves the incorporation of deuterium into the Deacetyldiltiazem molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are carefully controlled to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of Deacetyldiltiazem-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and isotopic labeling of the compound. Quality control measures are implemented to ensure the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Deacetyldiltiazem-d6 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Deacetyldiltiazem-d6 (hydrochloride) is widely used in scientific research, including:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In the study of metabolic pathways and enzyme kinetics.
Medicine: For pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the development and quality control of pharmaceuticals
Wirkmechanismus
The mechanism of action of Deacetyldiltiazem-d6 (hydrochloride) is similar to that of Deacetyldiltiazem hydrochloride. It primarily acts by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells during depolarization. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deacetyldiltiazem hydrochloride: The non-deuterated form of the compound.
Diltiazem hydrochloride: A related compound with similar pharmacological properties.
Nefazodone-D6 hydrochloride: Another deuterium-labeled compound used in pharmacokinetic studies
Uniqueness
Deacetyldiltiazem-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in the study of drug metabolism and pharmacokinetics .
Eigenschaften
Molekularformel |
C20H25ClN2O3S |
|---|---|
Molekulargewicht |
415.0 g/mol |
IUPAC-Name |
(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14;/h4-11,18-19,23H,12-13H2,1-3H3;1H/t18-,19+;/m1./s1/i1D3,2D3; |
InChI-Schlüssel |
XNQWAVFYFJXSHD-REKBVVSDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H].Cl |
Kanonische SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)


![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)









